![molecular formula C16H21NO4 B7540806 1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B7540806.png)
1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MP-PCA and is a derivative of piperidine. MP-PCA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of MP-PCA is not fully understood but has been attributed to its ability to modulate the activity of certain neurotransmitters, including dopamine and serotonin. MP-PCA has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Furthermore, MP-PCA has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
MP-PCA has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. MP-PCA has also been reported to improve learning and memory in animal models of Alzheimer's disease. Furthermore, MP-PCA has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
MP-PCA has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have high purity and stability. MP-PCA has also been shown to have low toxicity in animal models. However, one limitation of MP-PCA is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of MP-PCA. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study the pharmacokinetics and pharmacodynamics of MP-PCA to determine its efficacy and safety in humans. Furthermore, future studies could focus on the potential use of MP-PCA in combination with other drugs for the treatment of various diseases. Overall, MP-PCA has shown promising potential for therapeutic applications, and further research is needed to fully understand its potential.
Méthodes De Synthèse
MP-PCA can be synthesized using different methods, including the reaction of 2-methoxyphenylacetic acid with piperidine, followed by the addition of isobutyl chloroformate and then hydrolysis of the resulting ester. Another method involves the reaction of 2-methoxyphenylacetic acid with piperidine, followed by the addition of oxalyl chloride and then hydrolysis of the resulting acid chloride. These methods have been reported in various scientific literature and have been optimized for different yields and purity.
Applications De Recherche Scientifique
MP-PCA has been studied extensively for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant properties. MP-PCA has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. In addition, MP-PCA has been shown to have potential as an anticancer agent due to its ability to inhibit cancer cell growth and induce apoptosis.
Propriétés
IUPAC Name |
1-[3-(2-methoxyphenyl)propanoyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-21-14-5-3-2-4-12(14)6-7-15(18)17-10-8-13(9-11-17)16(19)20/h2-5,13H,6-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYQKEXCVIUUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)N2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

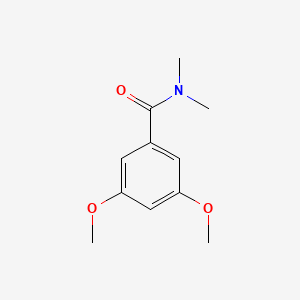
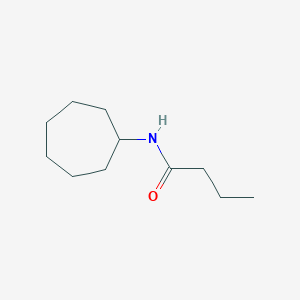
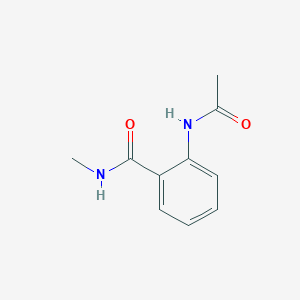
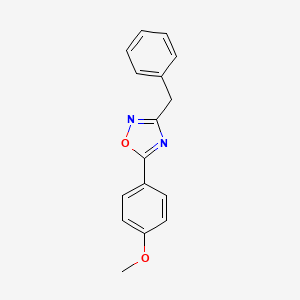

![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B7540761.png)
![2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B7540762.png)
![2-({2-[3-Methyl-4-(propan-2-yl)phenoxy]ethyl}sulfanyl)acetic acid](/img/structure/B7540769.png)
![1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B7540778.png)
![2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7540779.png)
![2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid](/img/structure/B7540794.png)
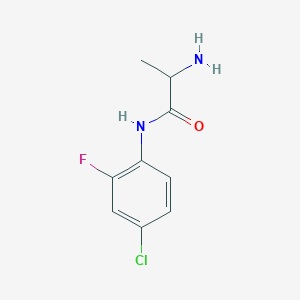
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]acetic acid](/img/structure/B7540810.png)
![2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7540815.png)